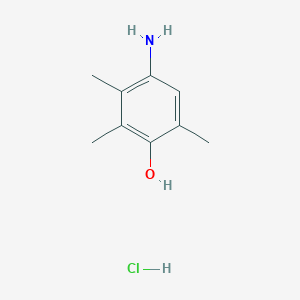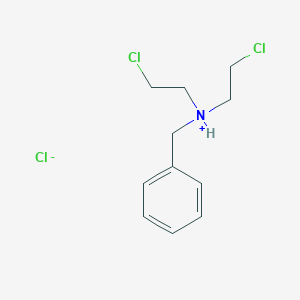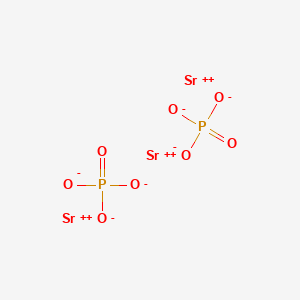![molecular formula C8H13N B085213 9-Azabicyclo[6.1.0]non-8-ene CAS No. 14747-97-8](/img/structure/B85213.png)
9-Azabicyclo[6.1.0]non-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo[6.1.0]non-8-ene, commonly known as 9-ABN, is a bicyclic compound that has been extensively studied due to its potential applications in scientific research. This compound is a derivative of norbornene and possesses a unique chemical structure that makes it useful in various fields of study. In
Wirkmechanismus
The mechanism of action of 9-ABN involves its binding to nAChRs. This binding results in the activation of these receptors, leading to the influx of ions such as calcium and sodium into the cell. This influx of ions can lead to various physiological effects, including muscle contraction and neurotransmitter release.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 9-ABN are primarily related to its binding to nAChRs. Studies have shown that 9-ABN can enhance cognitive function and improve memory retention in animal models. Additionally, 9-ABN has been shown to have analgesic effects, making it a potential candidate for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-ABN in lab experiments is its selectivity for specific subtypes of nAChRs. This selectivity allows researchers to study the function of individual receptor subtypes, which can be difficult to do with other ligands. However, one limitation of using 9-ABN is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for the use of 9-ABN in scientific research. One potential area of study is the development of new drugs for pain management based on the analgesic effects of 9-ABN. Additionally, further research is needed to fully understand the mechanism of action of 9-ABN and its effects on nAChRs. This understanding could lead to the development of new therapies for neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 9-ABN is a unique compound with potential applications in various fields of scientific research. Its selectivity for specific subtypes of nAChRs makes it a useful tool for studying the function of these receptors. However, careful dosing and monitoring are required to ensure the safety of experimental subjects. Further research is needed to fully understand the mechanism of action of 9-ABN and its potential therapeutic applications.
Synthesemethoden
The synthesis of 9-ABN involves the reaction of norbornene with an amine, typically pyrrolidine, in the presence of a palladium catalyst. This reaction results in the formation of 9-ABN, which can be purified through various methods such as column chromatography or recrystallization. The yield of this synthesis method can vary depending on the reaction conditions, but it typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
9-ABN has been extensively studied for its potential applications in scientific research. One of the most significant uses of 9-ABN is as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 9-ABN has been shown to selectively bind to specific subtypes of nAChRs, making it a useful tool for studying the function of these receptors.
Eigenschaften
CAS-Nummer |
14747-97-8 |
|---|---|
Produktname |
9-Azabicyclo[6.1.0]non-8-ene |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
9-azabicyclo[6.1.0]non-1(9)-ene |
InChI |
InChI=1S/C8H13N/c1-2-4-6-8-7(9-8)5-3-1/h7H,1-6H2 |
InChI-Schlüssel |
SUGPTSHNUYZCSW-UHFFFAOYSA-N |
SMILES |
C1CCCC2=NC2CC1 |
Kanonische SMILES |
C1CCCC2=NC2CC1 |
Synonyme |
9-Azabicyclo[6.1.0]non-8-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



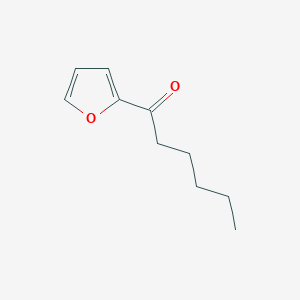
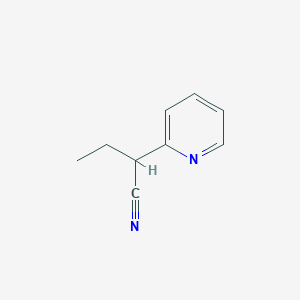
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
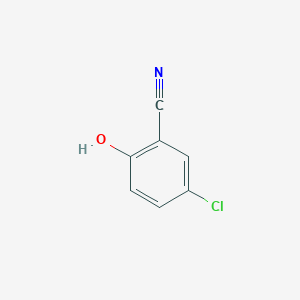
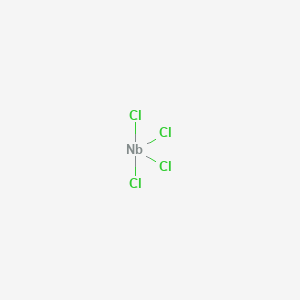
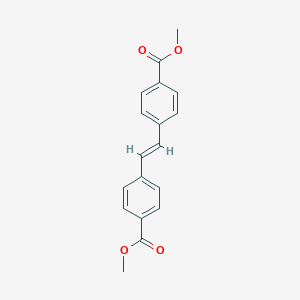
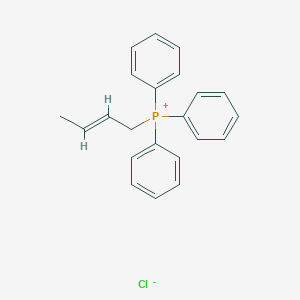
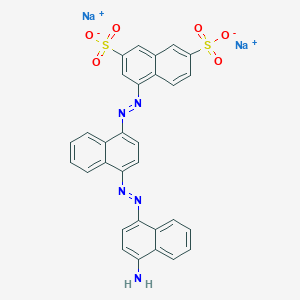
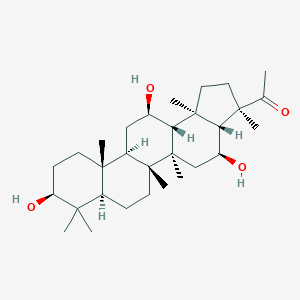
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
